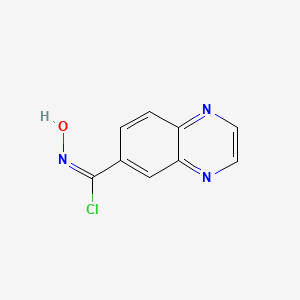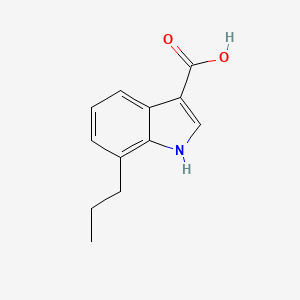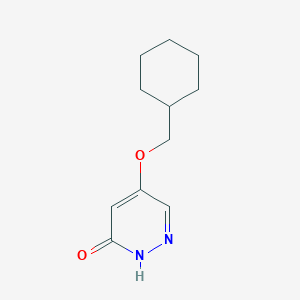
5-(cyclohexylmethoxy)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(cyclohexylmethoxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has gained attention due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylmethoxy)pyridazin-3(2H)-one typically involves the reaction of cyclohexylmethanol with pyridazinone derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a pyridazinone derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(cyclohexylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Various substituted pyridazinone derivatives depending on the halogenated reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(cyclohexylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CI-914: A pyridazinone derivative known for its positive inotropic effects.
CI-930: Another pyridazinone with antihypertensive properties.
Pimobendan: A well-known pyridazinone used as a cardiotonic agent.
Uniqueness
5-(cyclohexylmethoxy)pyridazin-3(2H)-one stands out due to its unique cyclohexylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
1346697-87-7 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
4-(cyclohexylmethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H16N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14) |
InChI-Schlüssel |
YLBVIXXRRRCODB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=CC(=O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


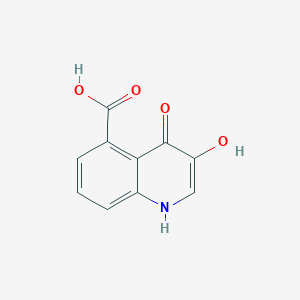
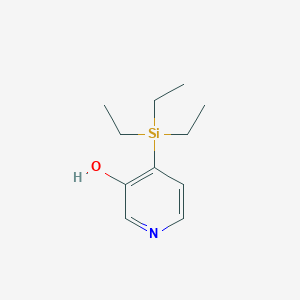
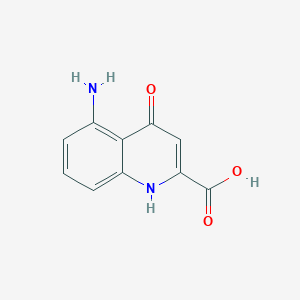
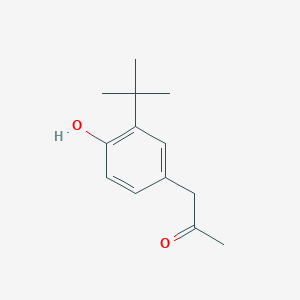

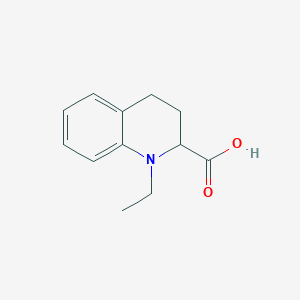

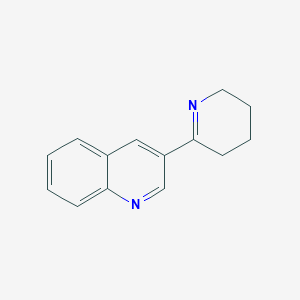
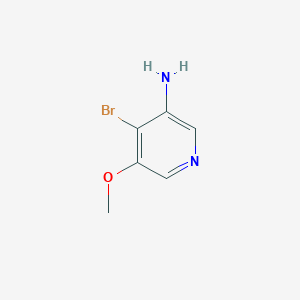
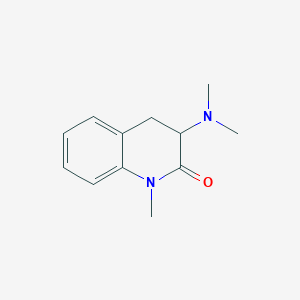
![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)

